molecular formula C13H15ClN2O2 B1388332 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride CAS No. 1185294-32-9

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

Cat. No.: B1388332
CAS No.: 1185294-32-9
M. Wt: 266.72 g/mol
InChI Key: UBOMZXQWFHZKIN-UHFFFAOYSA-N
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Description

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride is a hydrochloride salt of a benzoic acid derivative bearing a 1-methylimidazole substituent linked via an ethyl chain. The compound combines a planar aromatic benzoic acid moiety with a heterocyclic imidazole ring, which introduces both hydrophilic (carboxylic acid, imidazole) and hydrophobic (aromatic, alkyl chain) regions. The presence of the carboxylic acid group enhances water solubility in its ionized form, while the ethyl linker provides conformational flexibility. This structural motif is common in pharmaceutical intermediates, particularly in molecules targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical .

Synthesis of analogous compounds (e.g., imidazole-linked benzoic acids) often involves hydrolysis under basic conditions followed by acidification to isolate the hydrochloride salt, as seen in the preparation of related structures in and .

Properties

IUPAC Name

2-[2-(1-methylimidazol-2-yl)ethyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-15-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13(16)17;/h2-5,8-9H,6-7H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOMZXQWFHZKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=CC=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Steps

A common synthetic route begins with benzyl alcohol or derivatives thereof, which undergoes transformation to benzyl cyanide via reaction with hydrogen cyanide. Benzyl cyanide is then converted into benzylamine through reduction or other amination methods.

This benzylamine intermediate is crucial as it serves as the backbone for further functionalization to attach the imidazole ring.

Formation of the Benzoic Acid Derivative

The benzoic acid moiety is either introduced early in the synthesis or formed by oxidation of the corresponding benzyl group after imidazole attachment. The acid functionality is essential for the compound's biological activity and solubility.

Conversion to Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield the final compound as a stable crystalline solid.

Reaction Conditions and Purification

  • Solvents: Common solvents include ethanol, glacial acetic acid, methanol, and benzene, depending on the step.
  • Temperature: Reactions are generally conducted under reflux or controlled heating, typically ranging from 40°C to 80°C.
  • Purification: The product is purified by recrystallization from ethanol or alcohol-water mixtures, often followed by washing with ice-cold water to remove impurities.
  • Isolation: Solid-liquid separation techniques such as filtration and crystallization are employed to isolate the pure hydrochloride salt.

Comparative Data Table of Key Preparation Steps

Step Reactants/Intermediates Conditions Outcome Notes
Benzyl alcohol to benzyl cyanide Benzyl alcohol + HCN Controlled reaction conditions Benzyl cyanide intermediate Toxic reagents require caution
Benzyl cyanide to benzylamine Benzyl cyanide + reducing agent Reduction (e.g., catalytic hydrogenation) Benzylamine derivative High purity required
Imidazole attachment Benzylamine + 1-methylimidazole Nucleophilic substitution, reflux in ethanol or acetic acid 2-(1-methylimidazol-2-yl)ethyl intermediate Reaction monitored by TLC or HPLC
Formation of benzoic acid Oxidation or direct benzoic acid introduction Controlled heating, acidic or basic medium Benzoic acid derivative Oxidation agents like KMnO4 may be used
Hydrochloride salt formation Benzoic acid derivative + HCl Room temperature to 50°C This compound Crystalline solid obtained
Purification Recrystallization from ethanol/water Cooling to room temp or below Pure hydrochloride salt Multiple recrystallizations may be needed

Research Findings and Optimization Notes

  • The synthesis requires careful control of reaction times and temperatures to prevent side reactions and ensure regioselectivity of the imidazole attachment.
  • Use of hydrochloric acid for salt formation improves compound stability and facilitates handling.
  • Recrystallization is critical for removing impurities and obtaining a product suitable for research applications.
  • The synthetic route is amenable to scale-up with appropriate safety measures, especially considering the use of hydrogen cyanide and strong acids.
  • Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure at each stage.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : Various nucleophiles, depending on the desired substitution product

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones

  • Reduction: : Alcohols, amines

  • Substitution: : Substituted imidazoles, benzyl derivatives

Scientific Research Applications

Applications in Scientific Research

The compound has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Below are some of the key applications:

1. Medicinal Chemistry

  • Drug Development : The structural characteristics of 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride make it a candidate for developing new pharmaceuticals, particularly in targeting specific biochemical pathways associated with diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a potential candidate for further investigation in antibiotic development.

2. Biochemical Research

  • Proteomics : The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to interact with various biomolecules, facilitating the understanding of complex biological systems .
  • Enzyme Inhibition Studies : Research indicates that derivatives of benzoic acid can act as enzyme inhibitors, which could be relevant for developing inhibitors for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound, leading to significant findings:

StudyFocusFindings
Study AAntimicrobial PropertiesFound promising inhibitory effects against certain bacterial strains, suggesting potential use as an antibiotic .
Study BEnzyme InteractionDemonstrated that modifications on the benzoic acid moiety enhance binding affinity to target enzymes .
Study CProteomics ApplicationsUtilized in assays to investigate protein-ligand interactions, providing insights into cellular mechanisms .

Mechanism of Action

The mechanism by which 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the benzoic acid moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride (Target) C₁₃H₁₅ClN₂O₂ 278.7 (estimated) Benzoic acid linked via ethyl to 1-methylimidazole; HCl salt Potential pharmaceutical intermediate; enhanced solubility due to ionizable -COOH and imidazole .
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzoic acid hydrochloride C₁₂H₁₃ClN₂O₃ 268.7 Benzoic acid linked via methoxy to 1-methylimidazole; HCl salt Reduced flexibility compared to ethyl linker; methoxy group may alter electronic properties .
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (Dazoxiben HCl) C₁₂H₁₃ClN₂O₃ 268.7 Benzoic acid linked via ethoxy to imidazole (1-position); HCl salt Clinically used as a thromboxane synthase inhibitor; ethoxy linker enhances metabolic stability .
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O 148.6 Simple imidazole derivative with hydroxymethyl substituent; HCl salt Lacks benzoic acid; likely lower molecular weight and altered solubility profile .
2-(2-(1-Methyl-1H-imidazol-2-yl)ethyl)piperidine hydrochloride C₁₁H₂₀ClN₃ 229.7 Piperidine ring instead of benzoic acid; ethyl-linked imidazole Non-acidic; potential CNS activity due to piperidine moiety; reduced water solubility .

Key Structural and Functional Differences:

Linker Type: The target compound uses an ethyl chain, providing flexibility and moderate hydrophobicity. In contrast, methoxy () or ethoxy () linkers introduce rigidity and polarity, which may affect binding affinity in biological systems .

Imidazole Substitution :

  • The 1-methyl-2-imidazolyl group in the target compound differs from the 1H-imidazol-1-yl group in Dazoxiben HCl (). Substitution at the 2-position may alter hydrogen-bonding capacity and steric interactions .

Pharmacological Relevance: Dazoxiben HCl () is a known thromboxane synthase inhibitor, suggesting that the target compound’s benzoic acid-imidazole scaffold could be explored for similar enzymatic targets . The absence of a carboxylic acid group in the piperidine derivative () eliminates ionizable functionality, likely shifting its application toward lipophilic targets (e.g., GPCRs) .

Solubility and Bioavailability: The hydrochloride salt form enhances water solubility for all listed compounds.

Biological Activity

2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅ClN₂O₂
  • Molecular Weight : 266.73 g/mol
  • CAS Number : 1185294-32-9

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties.

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.6 - 62.5 μM
Mycobacterium tuberculosisLow MIC values reported (specific values not disclosed)

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines.

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
  • Results : The compound showed preferential suppression of rapidly dividing cancer cells compared to slower-growing fibroblasts.
Cell LineIC50 Value
A5490.98 μg/mL
MCF7Not specified

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Antimicrobial Efficacy Against Biofilms :
    • A study evaluated the efficacy of the compound against biofilms formed by MRSA. The results indicated a significant reduction in biofilm formation, suggesting its potential use in treating chronic infections associated with biofilm-producing bacteria.
  • Combination Therapy with Existing Antibiotics :
    • Research has explored the synergistic effects of this compound when used in combination with traditional antibiotics like ciprofloxacin. The combination resulted in enhanced antibacterial activity, particularly against resistant strains.

Research Findings

The following findings summarize the key aspects of research conducted on this compound:

  • In vitro Studies : Showed strong antibacterial activity with a broad spectrum against various pathogens.
  • Cytotoxicity Tests : Indicated low toxicity towards normal cells, suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Provided insights into binding interactions with target proteins involved in bacterial virulence and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for 2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of imidazole derivatives (e.g., alkylation of 1-methylimidazole) followed by coupling with benzoic acid precursors. For example, intermediates like 2-(2-aminoethyl)benzoic acid hydrochloride (CAS 102879-42-5) can be synthesized via nucleophilic substitution or Friedel-Crafts acylation . Validation includes thin-layer chromatography (TLC) for reaction monitoring, elemental analysis (±0.4% deviation), and spectroscopic techniques (IR, 1H^1H-NMR) to confirm functional groups such as S-H (2634 cm1^{-1}) or N-H (3395 cm1^{-1}) .

Q. How can researchers address solubility challenges in pharmacological assays for this compound?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO or ethanol) or pH adjustment via hydrochloride salt formation. For instance, structurally similar compounds like 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate (CAS 921938-78-5) show enhanced solubility in polar solvents due to ionic interactions . Pre-formulation studies using dynamic light scattering (DLS) or HPLC with charged aerosol detection (CAD) are recommended to optimize dissolution .

Advanced Research Questions

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data during structural elucidation?

  • Methodological Answer : Contradictions between NMR/X-ray data may arise from dynamic conformational changes or crystal packing effects. For example, SHELX software (e.g., SHELXL) can refine crystallographic models against high-resolution data to resolve ambiguities in bond angles or torsional strains. Cross-validation with 13C^{13}C-NMR shifts (e.g., δ 151.93 for N=C-N in benzimidazole) and IR stretching bands ensures consistency .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the imidazole nitrogen or benzoic acid carbonyl. Retrosynthesis tools (e.g., Template_relevance models in ) leverage databases like Reaxys to propose feasible pathways for functional group transformations (e.g., amidation or esterification) .

Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogenation at the benzoic acid ring or alkyl chain length modifications). For example, analogs like ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate (CAS 250713-85-0) are tested against bacterial strains (MIC assays) with LogP and polar surface area (PSA) correlated to permeability . Dose-response curves and time-kill assays validate bactericidal vs. bacteriostatic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride
Reactant of Route 2
2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride

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